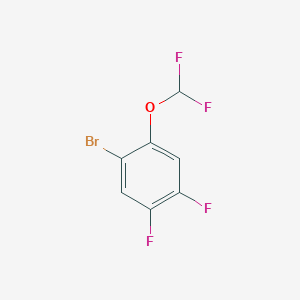

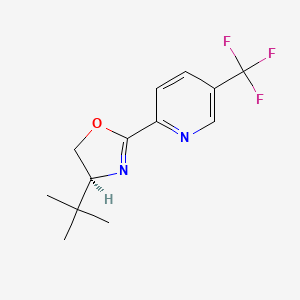

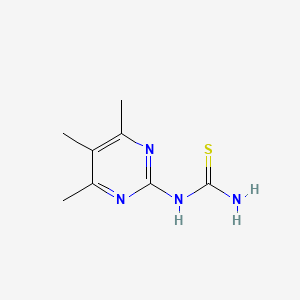

![molecular formula C12H14N2O B1403970 (S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1261061-19-1](/img/structure/B1403970.png)

(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

説明

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1 H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1 H)-ones and their reaction mechanisms .Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol −1 .科学的研究の応用

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Compounds related to (S)-7,8,9,10-tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one have been synthesized and tested for their ability to relax K+-depolarized aortic smooth muscle and antihypertensive activity. Specific compounds in this series demonstrated distinct profiles in their vasorelaxant and hypotensive properties (Abou-Gharbia et al., 1984).

Synthesis of Heterocycles

The synthesis of novel heterocyclic compounds, including this compound derivatives, is a significant area of research. These syntheses often aim at creating fused tetracyclic structures with potential pharmacological applications (Zhang et al., 2017).

Organic Salt Synthesis

The synthesis and characterization of organic salts derived from quinoxalines, including variants of this compound, have been explored. These studies focus on the structural and electronic properties of these compounds, which could have implications in various fields such as material science (Faizi et al., 2018).

Development of Antipsychotic Drugs

There is research into the development of antipsychotic drugs involving tetracyclic butyrophenones derived from quinoxaline structures. These compounds show promise for treating neuropsychiatric and neurological disorders due to their binding affinities to serotonin and dopamine receptors (Li et al., 2014).

Antiviral Applications

Derivatives of this compound have been studied for their potential as inhibitors of the Hepatitis C virus. These studies contribute to the development of new antiviral drugs (Liu et al., 2011).

Anticancer Research

Research on quinoxaline derivatives, including this compound, has shown their potential in anticancer treatments. These compounds exhibit cytotoxic effects on various human cancer cell lines (Yoo et al., 1998).

作用機序

Target of Action

Quinoxaline derivatives have been known to target akt kinases , which play a key role in tumor cell survival and proliferation .

Mode of Action

Quinoxaline derivatives have been reported to inhibit akt kinase , which could lead to the suppression of tumor cell survival and proliferation .

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities .

Pharmacokinetics

Quinoxaline derivatives have been reported to offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities .

Action Environment

A stable radical anion of quinoxalin-2(1h)-one has been reported to activate atmospheric dioxygen under wet conditions .

将来の方向性

Future developments of multi-component reactions of quinoxalin-2(1 H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .

生化学分析

Biochemical Properties

(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. Additionally, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The binding interactions of this compound with biomolecules are highly specific, allowing it to selectively target cancer cells while sparing normal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. The targeting signals and post-translational modifications of this compound play a key role in directing it to these compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

特性

IUPAC Name |

(6aS)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLVNXOZVWAGH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@@H](C1)C(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

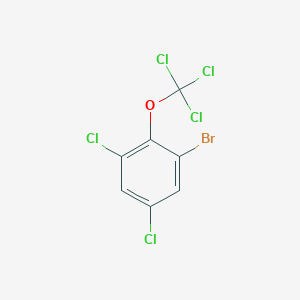

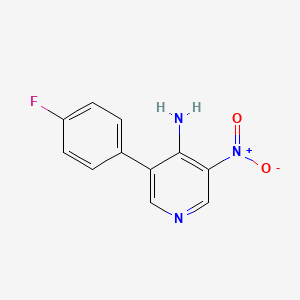

![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)

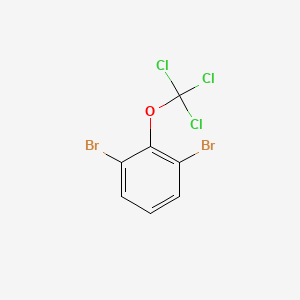

![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)